![molecular formula C9H10N4O2 B3354095 methyl 5-amino-1H-benzimidazole-2-carbamate CAS No. 57438-18-3](/img/structure/B3354095.png)
methyl 5-amino-1H-benzimidazole-2-carbamate
Overview
Description
“Methyl 5-amino-1H-benzimidazole-2-carbamate” is a chemical compound with the molecular formula C9H9N3O2 . It is also known as carbendazim . It is a fungicide and its main use is in plant protection and in silicone filling material, facade, and wood protectors .
Synthesis Analysis
The synthesis of “methyl 5-amino-1H-benzimidazole-2-carbamate” or similar compounds typically involves reacting ortho-phenylenediamines with benzaldehydes .Molecular Structure Analysis
The molecular structure of “methyl 5-amino-1H-benzimidazole-2-carbamate” consists of a benzimidazole ring attached to a carbamate group . The molecular weight of the compound is 191.2 .Physical And Chemical Properties Analysis
“Methyl 5-amino-1H-benzimidazole-2-carbamate” is a light-gray or beige powder . It has a melting point of 302–307 °C . It is insoluble in water but soluble in dimethylsulfoxide, strong acids, and strong bases .Safety and Hazards
“Methyl 5-amino-1H-benzimidazole-2-carbamate” is moderately toxic by ingestion and poison by intravenous route . It has been reported to cause embryotoxicity, apoptosis, teratogenicity, infertility, hepatocellular dysfunction, endocrine-disrupting effects, disruption of hematological functions, mitotic spindle abnormalities, mutagenic and aneugenic effect .
Future Directions
properties
IUPAC Name |
methyl N-(6-amino-1H-benzimidazol-2-yl)carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-15-9(14)13-8-11-6-3-2-5(10)4-7(6)12-8/h2-4H,10H2,1H3,(H2,11,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSUKVWVOYECEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598691 | |
Record name | Methyl (6-amino-1H-benzimidazol-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20598691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57438-18-3 | |
Record name | Methyl (6-amino-1H-benzimidazol-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20598691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.